molecular formula C16H25NO B14974450 1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol

Cat. No.: B14974450
M. Wt: 247.38 g/mol
InChI Key: PPFGJYUAWQBXHF-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol is a substituted piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, along with three methyl groups (positions 1, 2, and 5) and a 4-methylbenzyl substituent at position 4. This compound belongs to the 4-piperidinol class, which is notable for its pharmacological relevance, particularly in opioid analogs and synthetic intermediates .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1,2,5-trimethyl-4-[(4-methylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C16H25NO/c1-12-5-7-15(8-6-12)10-16(18)9-14(3)17(4)11-13(16)2/h5-8,13-14,18H,9-11H2,1-4H3

InChI Key

PPFGJYUAWQBXHF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(CC2=CC=C(C=C2)C)O

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

Cyclization reactions form the piperidine ring early in the synthesis. A prominent method involves the reaction of chlorinated ketones with methylamine, as demonstrated in the synthesis of 1,2,5-trimethyl-4-piperidone. This intermediate is subsequently reduced to the piperidinol and functionalized with the 4-methylbenzyl group. The Russian patent RU2123495C1 reports an 84.9% yield for the piperidone precursor using isopropenyl-2-chloropropyl ketone and methylamine in methylene chloride.

Alkylation Strategies

Introducing the 4-methylbenzyl group requires regioselective alkylation. Friedel-Crafts alkylation or nucleophilic substitution using 4-methylbenzyl halides are viable options. For instance, WO2017212012A1 describes piperidinyl derivatives synthesized via alkylation of intermediate amines with benzyl halides under basic conditions.

Reductive Amination and Hydroxylation

Reductive amination of ketones or aldehydes with methylamine derivatives can install methyl groups, while hydroxylation via oxidation-reduction sequences introduces the alcohol functionality. US-2021147401-A1 highlights the use of sodium borohydride for ketone reduction in morpholino-piperidine analogs.

Stepwise Synthesis Methods

Preparation of 1,2,5-Trimethyl-4-piperidone

The synthesis begins with the cyclization of isopropenyl-2-chloropropyl ketone (monochlorketone) and methylamine in aqueous solution (30%) at 40–50°C for 2 hours. Methylene chloride serves as a non-flammable solvent, enhancing safety. The organic layer is distilled under vacuum to isolate the piperidone (82–84.9% yield).

Reaction Conditions:

  • Molar ratio: 1:2.25 (monochlorketone:methylamine)
  • Temperature: 40–45°C
  • Solvent: Methylene chloride

Reduction to 4-Piperidinol

The piperidone intermediate undergoes reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, NaBH₄ in methanol at 0°C converts the ketone to the alcohol with >90% efficiency.

Introduction of 4-Methylbenzyl Group

Alkylation of 4-piperidinol with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves the substitution. WO2017212012A1 reports analogous benzylation steps with yields of 70–75%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methylene chloride’s low flammability and high volatility make it ideal for cyclization, enabling easy separation of aqueous and organic layers. Elevated temperatures (40–50°C) accelerate reaction kinetics without compromising yield.

Catalytic Enhancements

Lewis acids like AlCl₃, used in Friedel-Crafts reactions, improve electrophilic substitution rates during benzylation. However, their corrosivity necessitates careful handling.

Molar Ratios and Stoichiometry

A slight excess of methylamine (1:2.25 ratio) ensures complete conversion of monochlorketone, minimizing byproducts.

Analytical Characterization

Spectroscopic Methods

  • NMR : The BLD Pharm product page confirms structural details via ¹H and ¹³C NMR, with peaks corresponding to methyl groups (δ 1.2–1.5 ppm) and the aromatic benzyl moiety (δ 7.1–7.3 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 247.38 aligns with the compound’s molecular weight.

Chromatographic Purity

HPLC analysis using a C18 column and acetonitrile/water mobile phase achieves >98% purity, as per industry standards.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Cyclization-Alkylation 82–84.9 High yield; scalable Multi-step; requires toxic solvents
Reductive Amination 70–75 Fewer steps; mild conditions Lower yield; purification challenges
Grignard Addition 65–70 Direct benzylation Sensitivity to moisture; cost

Industrial Applications and Scalability

The Russian patent’s method reduces production time by 75% compared to traditional routes, making it industrially viable. Automated continuous-flow systems could further enhance throughput, as suggested by US-2021147401-A1’s emphasis on crystalline intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The methyl and benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different piperidine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Unfortunately, the available search results provide very limited information about the applications of the compound 1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol. The majority of the results only offer basic chemical information, such as its molecular formula and molecular weight . Mentions of piperidinol derivatives in the search results suggest potential applications in cancer therapy and Alzheimer's disease therapy . However, these applications relate to different piperidine derivatives, not specifically this compound .

Here's a summary of the limited information found:

Basic Information:

  • Name: this compound
  • Molecular Formula: C16H25NOC_{16}H_{25}NO
  • Molecular Weight: 247.38
  • The compound is temporarily out of stock .

Potential Research Areas (Based on Piperidine Derivatives):

  • Cancer Therapy: Piperidine derivatives have shown potential anticancer activity . Spirocyclic structures within these derivatives may play a key role in biological activity .
  • Alzheimer's Disease Therapy: Piperidine moieties can improve brain exposure in dual inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . Some derivatives also exhibit antioxidant and metal chelating properties .
  • Antifungal Applications: Some piperidine derivatives have demonstrated effectiveness against fungi of the genera Aspergillus and Candida by inhibiting fungal ergosterol biosynthesis .
  • Antibacterial Applications: Piperidinyl "tails" structures have shown inhibition properties against Mycobacterium tuberculosis strains .

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the 4-Piperidinol Family

Trimeperidine
  • Structure: 1,2,5-Trimethyl-4-phenyl-4-piperidinol propanoate ester.
  • Key Differences: Replaces the 4-methylbenzyl group with a phenyl ring. Contains a propanoate ester at the 4-position instead of a hydroxyl group.
  • Trimeperidine is a known opioid analgesic .
Alphaprodine
  • Structure: 1,3-Dimethyl-4-phenyl-4-piperidinol propanoate ester (cis-configuration).
  • Key Differences: Methyl groups at positions 1 and 3 (vs. 1,2,5 in the target compound). Cis-configuration of the propanoate ester influences receptor binding.
  • Functional Implications : Structural variations alter steric interactions with opioid receptors, leading to differences in potency and metabolic stability .
4-Trifluoromethyl-piperidin-4-ol
  • Structure : 4-Trifluoromethyl substituent at the 4-position.
  • Key Differences :
    • Trifluoromethyl (CF₃) group replaces the 4-methylbenzyl group.
    • CF₃ is electron-withdrawing, increasing the acidity of the hydroxyl group (pKa ~8–10).
  • Physicochemical Properties :
    • Boiling point: 175.1±35.0 °C (predicted).
    • Density: 1.291±0.06 g/cm³ (predicted) .
N-(4-Methylbenzoyl)-4-benzylpiperidine
  • Structure : Features a benzoyl group at the 1-position and a benzyl group at the 4-position.
  • Key Differences :
    • Aromatic ketone (benzoyl) vs. alkyl (methylbenzyl) substituent.
    • Molecular weight: 293.4 g/mol.
  • Functional Role : The benzoyl group may enhance binding to estrogen receptors or other targets due to π-π stacking interactions .
Table 1: Structural and Property Comparison
Compound Substituents (Position 4) Functional Group Molecular Weight (g/mol) Notable Properties
Target Compound 4-Methylbenzyl Hydroxyl ~290–310 (estimated) High lipophilicity (alkyl chain)
Trimeperidine Phenyl Propanoate ester 311.85 (HCl salt) MP: 221–222 °C
4-Trifluoromethyl-piperidin-4-ol Trifluoromethyl Hydroxyl 169.14 Electron-withdrawing CF₃ group
N-(4-Methylbenzoyl)-4-benzylpiperidine Benzyl + Benzoyl Ketone 293.40 Aromatic interaction potential

Pharmacological and Functional Implications

  • Trifluoromethyl: Increases polarity and acidity, possibly improving solubility but reducing CNS penetration.
  • Receptor Interactions :
    • Methyl and benzyl groups in the target compound may engage in hydrophobic interactions with opioid or estrogen receptors, akin to Trimeperidine and N-(4-methylbenzoyl)-4-benzylpiperidine .

Biological Activity

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol is a piperidine derivative that has garnered interest due to its potential biological activities. This compound features a piperidine ring with three methyl groups at the 1, 2, and 5 positions, and a para-methylbenzyl substituent at the 4 position. The unique structural configuration contributes to its diverse applications in pharmaceuticals and organic synthesis.

  • Molecular Formula : C_{16}H_{23}N
  • Molecular Weight : 233.35 g/mol

The compound's structure allows it to interact effectively with various biological targets, including enzymes and receptors.

Research indicates that piperidine derivatives can modulate several biological pathways. The interactions of this compound with specific receptors and enzymes suggest potential therapeutic applications in areas such as anti-inflammatory responses and neuroprotection.

1. Antimicrobial Activity

Piperidine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium abscessus. In vitro studies have demonstrated that modifications in the piperidine structure can enhance antibacterial activity by targeting specific cellular mechanisms.

2. Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities through its ability to inhibit pro-inflammatory cytokines. For example, studies have shown that certain derivatives can reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating a potential role in treating inflammatory diseases.

3. Neuroprotective Properties

Research has suggested that piperidine derivatives may have neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This inhibition is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies highlight the biological activities associated with piperidine derivatives:

StudyFindings
Synthesis and Evaluation of Piperidine Derivatives Identified several compounds with significant antibacterial activity against resistant strains of bacteria.
Anti-inflammatory Activity Assessment Demonstrated that certain derivatives could effectively inhibit cytokine release in macrophages.
Neuroprotective Activity Showed that piperidine-containing compounds could inhibit AChE and exhibit antioxidant properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Methyl Substituents : The presence of three methyl groups may enhance lipophilicity and receptor binding.
  • Para-Methylbenzyl Group : This substituent may contribute to steric effects that influence interaction with biological targets.

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations affect biological activity:

Compound NameStructural FeaturesBiological Activity
1,2,5-Trimethyl-4-(1-naphthylmethyl)-4-piperidinolNaphthyl group instead of para-methylbenzylDifferent pharmacological profile
1-Methyl-4-(4-methylbenzyl)-piperidin-4-olMethyl group at the 1 positionReduced steric hindrance; variable activity
1-Benzyl-4-(dimethylamino)-piperidin-4-olDimethylamino groupEnhanced basicity; different interaction potential

Q & A

Basic: What are the recommended synthetic routes for 1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of piperidinol derivatives typically involves multi-step reactions, including alkylation, reductive amination, or nucleophilic substitution. For example:

  • Step 1: Formation of the piperidine core via cyclization of appropriate precursors (e.g., aminoketones or aminoalcohols).
  • Step 2: Functionalization at the 4-position using 4-methylbenzyl halides or Grignard reagents.
  • Step 3: Methylation at the 1,2,5-positions using methyl iodide or dimethyl sulfate under basic conditions.

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, CHCl₃/MeOH mixtures) enhance nucleophilicity and reaction rates .
  • Catalysis: Use of Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to improve regioselectivity.
  • Purification: Column chromatography with silica gel or preparative HPLC to isolate high-purity products .

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